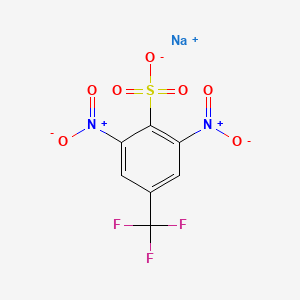

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a chemical compound that has been utilized as a derivatizing reagent for the analysis of primary amines, such as catecholamines and histamines. The compound reacts rapidly and specifically with primary amines at room temperature, which makes it a valuable tool in analytical chemistry for the detection and quantification of these biologically significant compounds .

Synthesis Analysis

While the synthesis of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is not directly described in the provided papers, a related compound, Sodium 3,5-dinitrobenzoate, was synthesized by the evaporation of an aqueous solution containing ethylenediammonium 3,5-dinitrobenzoate in sodium hydroxide . This suggests that similar synthetic routes may be applicable for the synthesis of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, involving the reaction of the appropriate dinitrobenzenesulfonic acid with a sodium salt or base.

Molecular Structure Analysis

The molecular structure of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is not detailed in the provided papers. However, the structure of a related sodium salt, Sodium 3,5-dinitrobenzoate, is described as trigonal with twofold crystallographic symmetry . This information provides insight into the potential crystalline structure that Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate might exhibit, although the presence of the trifluoromethyl group could lead to differences in symmetry and molecular geometry.

Chemical Reactions Analysis

The primary chemical reaction involving Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is its reaction with primary amines to form derivatives suitable for gas chromatography with electron-capture detection . This reaction is highly specific and occurs at room temperature, which is advantageous for the analysis of sensitive biological compounds. The derivatives formed are stable and exhibit excellent gas chromatographic properties, allowing for high-sensitivity detection.

Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate are not explicitly discussed in the provided papers. However, the stability of the derivatives formed after reaction with primary amines and their suitability for gas chromatography suggest that the compound has favorable volatility and electron-capturing characteristics . Additionally, the related Sodium 3,5-dinitrobenzoate's crystalline structure implies that Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate may also form stable crystals under certain conditions .

Aplicaciones Científicas De Investigación

Energy Storage Applications

Sodium-ion Batteries

Research on sodium-ion batteries highlights the potential of sodium-based compounds in large-scale electric energy storage, particularly for renewable energy and smart grid applications. Sodium resources' abundance and low cost make sodium-ion batteries an attractive alternative to lithium-ion systems. Challenges in finding suitable electrode and electrolyte materials are discussed, with emphasis on achieving high energy density and cost-effectiveness for commercial viability (Pan et al., 2013).

Synthesis and Chemical Applications

Aromatic Diazonium Salts

Aromatic diazonium salts, including diazonium sulfonates, are highlighted for their importance as building blocks in organic synthesis. The review covers the synthesis, applications, and structural properties of various diazonium sulfonates, demonstrating their wide utility in creating aromatic azides, halides, triazenes, and other compounds. The stability and solubility of these salts in different solvents are discussed, underscoring their versatility and safety compared to other diazonium salts (Kassanova et al., 2022).

Material Science and Nanotechnology

Supramolecular Chemistry

The use of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry is reviewed, emphasizing their role in self-assembly into nanometer-sized rod-like structures through H-bonding. The versatility of BTAs in nanotechnology, polymer processing, and biomedical applications is discussed, highlighting the potential for innovative uses of similar compounds in various scientific fields (Cantekin et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

sodium;2,6-dinitro-4-(trifluoromethyl)benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGGEZQHHQFWCY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])C(F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N2NaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371863 |

Source

|

| Record name | Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

CAS RN |

54495-25-9 |

Source

|

| Record name | Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

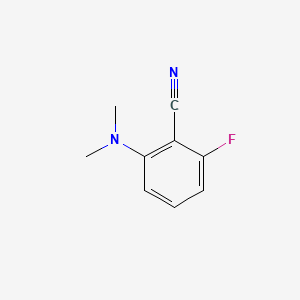

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

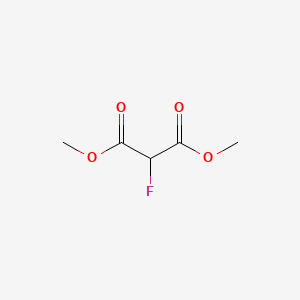

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

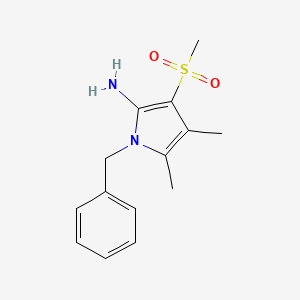

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)